2-Formyl-5-(2-trifluoromethylphenyl)phenol
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Overview
Description
2-Formyl-5-(2-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a formyl group and a trifluoromethyl-substituted phenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-trifluoromethylphenyl)phenol typically involves the formylation of a trifluoromethyl-substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(2-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Carboxy-5-(2-trifluoromethylphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(2-trifluoromethylphenyl)phenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-(2-trifluoromethylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is thought to be due to the inhibition of cytoplasmic leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to the mechanism of action of benzoxaborole antifungal drugs . This inhibition disrupts protein synthesis, leading to the death of the microorganism.
Comparison with Similar Compounds
2-Formyl-5-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:
2-Formylphenylboronic acid: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Formyl-3-fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in acidity and biological activity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s electronic properties, acidity, and reactivity.
Properties
IUPAC Name |
2-hydroxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIABJOFDUIVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685271 |
Source
|
Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-90-7 |
Source
|
Record name | 3-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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